

The Structure of Ethyl Diazoacetate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ethyl diazoacetate

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl diazoacetate (EDA) is a foundational reagent in organic synthesis, prized for its ability to act as a carbene precursor.^[1] First synthesized by Theodor Curtius in 1883, its unique electronic structure, characterized by a diazo group adjacent to an ester, allows for a diverse range of chemical transformations, including cyclopropanations, C-H insertions, and cycloadditions.^{[1][2]} This document provides a comprehensive technical overview of the molecular structure of **ethyl diazoacetate**, including its bonding, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are provided to support its safe and effective use in a research and development setting.

Molecular Structure and Bonding

Ethyl diazoacetate is an organic compound with the chemical formula $C_4H_6N_2O_2$.^[3] Its IUPAC name is ethyl 2-diazoacetate. The structure features a linear diazo group ($-N=N$) attached to a carbon atom which is, in turn, bonded to the carbonyl carbon of an ethyl ester group.

The diazo functional group is best described as a 1,3-dipole, with significant charge separation that can be represented by two major resonance structures. This dipolar nature is central to its reactivity.^[4] The negative charge is delocalized across the diazo carbon and the carbonyl oxygen, while the positive charge resides on the central nitrogen atom.

Caption: Key resonance structures of **ethyl diazoacetate**.

Data Presentation

2.1. Physicochemical Properties

The key physicochemical properties of **ethyl diazoacetate** are summarized below. This data is critical for handling, storage, and reaction setup.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₆ N ₂ O ₂	[3][5][6]
Molecular Weight	114.10 g/mol	[1][3][7]
Appearance	Yellow to orange oil with a pungent odor	[3][8]
Density	1.085 g/mL at 25 °C	[1][7]
Melting Point	-22 °C	[7][8][9]
Boiling Point	140-141 °C / 720 mmHg (Decomposes)	[7][8]
Flash Point	47 °C (116.6 °F) - closed cup	[7]
Refractive Index (n _D ²⁰)	1.460	[7][8]
Storage Temperature	2-8 °C	[7][8]

2.2. Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **ethyl diazoacetate**.

Spectroscopic Data	Characteristic Features	Reference(s)
^1H NMR (CDCl_3)	$\delta \approx 4.8$ ppm (s, 1H, $-\text{CH}-\text{N}_2$), $\delta \approx 4.2$ ppm (q, 2H, $-\text{O}-\text{CH}_2-$), $\delta \approx 1.3$ ppm (t, 3H, $-\text{CH}_3$)	[10]
^{13}C NMR (CDCl_3)	$\delta \approx 165$ ppm ($\text{C}=\text{O}$), $\delta \approx 61$ ppm ($-\text{O}-\text{CH}_2-$), $\delta \approx 46$ ppm ($-\text{CH}-\text{N}_2$), $\delta \approx 14$ ppm ($-\text{CH}_3$)	[11][12]
IR Spectroscopy (Gas Phase)	Strong bands at $\nu \approx 2100\text{--}2120$ cm^{-1} ($\text{N}\equiv\text{N}$ stretch), $\nu \approx 1690\text{--}1710$ cm^{-1} ($\text{C}=\text{O}$ stretch, ester)	[5][13][14]
Mass Spectrometry (EI)	$m/z = 114$ (M^+), with major fragments corresponding to the loss of N_2 ($m/z = 86$) and further fragmentation of the ethyl ester moiety.	[15][16]

Experimental Protocols

Safety Precaution: **Ethyl diazoacetate** is toxic, potentially carcinogenic, and can explode upon heating, especially during distillation.[3][8] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Modern continuous flow methods are recommended for safer, large-scale synthesis.[17]

3.1. Synthesis of Ethyl Diazoacetate

This protocol is adapted from established procedures for the diazotization of glycine ethyl ester hydrochloride.[18][19][20]

Reagents and Materials:

- Glycine ethyl ester hydrochloride (1.0 mol)
- Sodium nitrite (NaNO_2) (1.2 mol)

- Methylene chloride (CH_2Cl_2)
- 10% Sulfuric acid (H_2SO_4)
- 5% Sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water
- 2-L four-necked flask, mechanical stirrer, dropping funnel, thermometer
- Ice-salt bath

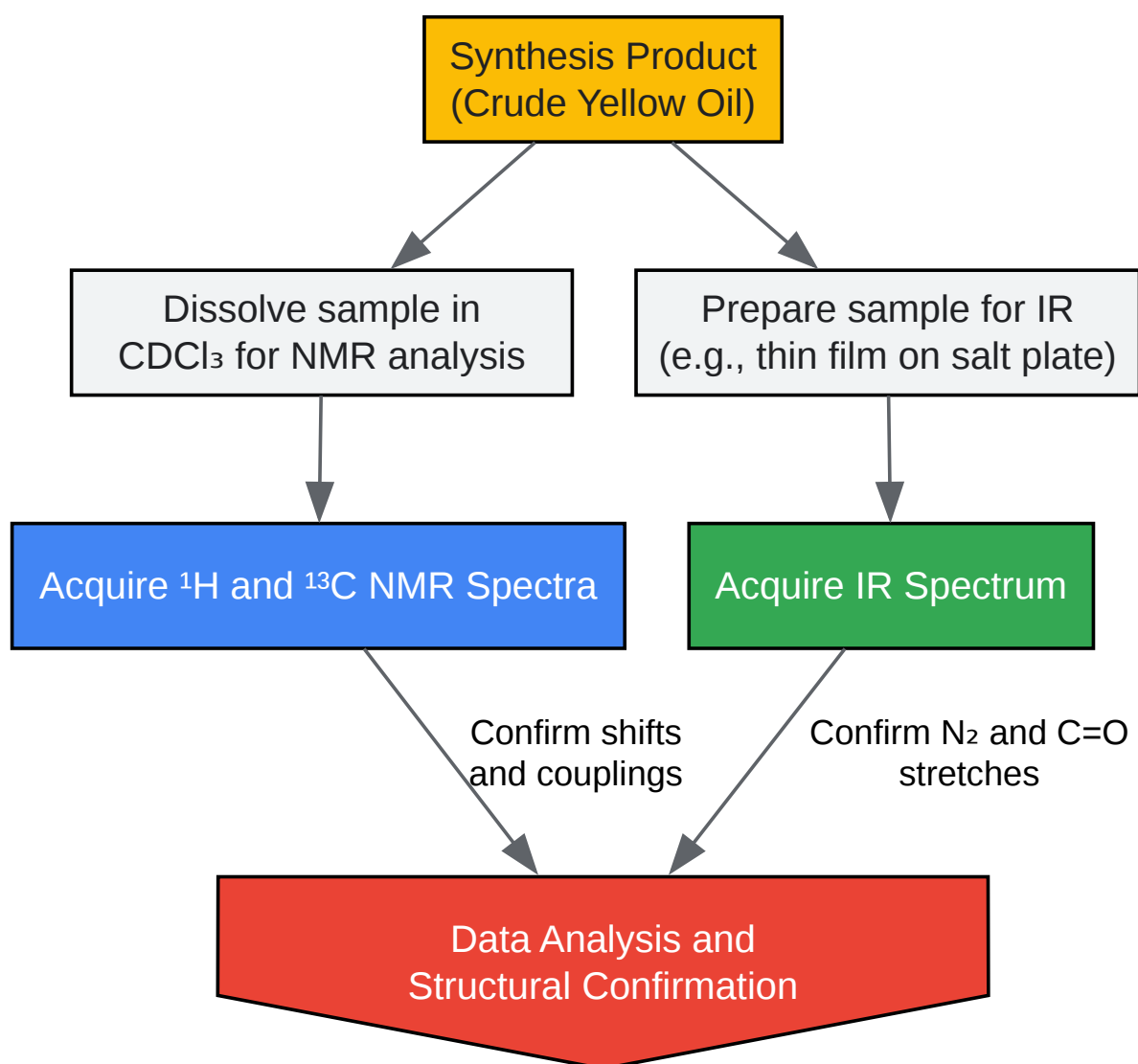
Procedure:

- A solution of glycine ethyl ester hydrochloride (140 g, 1.0 mol) in 250 mL of water is mixed with 600 mL of methylene chloride in the 2-L flask.[\[18\]](#)
- The mixture is cooled to between $-5\text{ }^\circ\text{C}$ and $-9\text{ }^\circ\text{C}$ using an ice-salt bath with vigorous stirring.[\[18\]](#)
- An ice-cold solution of sodium nitrite (83 g, 1.2 mol) in 250 mL of water is added via the dropping funnel, maintaining the internal temperature below $0\text{ }^\circ\text{C}$.[\[18\]](#)[\[19\]](#)
- After the addition of nitrite, 10% sulfuric acid is added dropwise until the solution is strongly acidic (check with indicator paper), ensuring the temperature does not exceed $5\text{ }^\circ\text{C}$.[\[18\]](#)[\[19\]](#)
- Stirring is continued for 15-20 minutes after the acid addition is complete.
- The reaction mixture is transferred to a separatory funnel. The golden-yellow organic layer (bottom layer) is separated.
- The aqueous layer is extracted once more with 75 mL of methylene chloride. The organic layers are combined.
- The combined organic phase is washed with cold 5% sodium bicarbonate solution until effervescence ceases and the solution is neutral or slightly basic.[\[18\]](#)

- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent can be carefully removed under reduced pressure at a temperature below 20 °C. Note: Do not distill the final product to dryness, as this can lead to an explosion.[8][19] The resulting yellow oil is typically used without further purification.

3.2. Characterization Workflow

The following workflow outlines the standard procedure for confirming the synthesis of **ethyl diazoacetate**.



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Caption: Standard workflow for the characterization of **ethyl diazoacetate**.

Stability and Reactivity

Ethyl diazoacetate is significantly more stable than simple diazoalkanes like diazomethane due to the resonance stabilization provided by the adjacent ester group.[21] However, it is thermally labile and has a reported half-life of 109 hours at 100 °C.[22] It is sensitive to both Brønsted and Lewis acids, which catalyze its decomposition.[19][22] Thermally, photolytically, or with a metal catalyst, it readily loses dinitrogen gas (N₂) to form a highly reactive ethyl acetoxycarbene intermediate, which is the basis for its extensive use in synthesis.[4][23]

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